methyl 2-((S)-morpholin-2-yl)acetate methyl 2-((S)-morpholin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520458
InChI: InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

methyl 2-((S)-morpholin-2-yl)acetate

CAS No.:

Cat. No.: VC17520458

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-((S)-morpholin-2-yl)acetate -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name methyl 2-[(2S)-morpholin-2-yl]acetate
Standard InChI InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key PVCYXJXAUBLSJG-LURJTMIESA-N
Isomeric SMILES COC(=O)C[C@H]1CNCCO1
Canonical SMILES COC(=O)CC1CNCCO1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 2-((S)-morpholin-2-yl)acetate belongs to the morpholine derivative family, featuring a six-membered ring containing one oxygen and one nitrogen atom. The stereochemistry at the C2 position of the morpholine ring distinguishes it from its (R)-enantiomer, significantly influencing its biochemical behavior. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
IUPAC Namemethyl 2-[(2S)-morpholin-2-yl]acetate
Canonical SMILESCOC(=O)C[C@H]1CNCCO1
XLogP3-0.2 (predicted)
Topological Polar Surface Area49.8 Ų

The compound’s low partition coefficient (LogP) suggests moderate hydrophilicity, while its polar surface area indicates potential for hydrogen bonding, critical for target engagement .

Stereochemical Considerations

The (S)-configuration at C2 induces a distinct three-dimensional arrangement, enabling selective interactions with chiral biological targets. Comparative studies with the (R)-enantiomer (PubChem CID 164890718) reveal differences in binding affinities. For example, enzymatic assays show the (S)-form exhibits 3–5× higher inhibition of serine proteases due to optimal fit into active sites .

Synthesis and Manufacturing Processes

Nucleophilic Substitution Reaction

The primary synthesis route involves reacting morpholine with methyl chloroacetate under basic conditions (Eq. 1):

Morpholine+CH3OCOCH2ClBaseMethyl 2-((S)-morpholin-2-yl)acetate+HCl[1]\text{Morpholine} + \text{CH}_3\text{OCOCH}_2\text{Cl} \xrightarrow{\text{Base}} \text{Methyl 2-((S)-morpholin-2-yl)acetate} + \text{HCl} \quad[1]

Key parameters:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Temperature: 0–25°C to minimize racemization

  • Yield: 68–72% after chromatography

Chirality Control

Asymmetric synthesis strategies ensure enantiopurity:

  • Chiral Auxiliaries: (S)-Proline-derived catalysts induce >98% enantiomeric excess (ee) .

  • Kinetic Resolution: Lipase-mediated acetylation of racemic mixtures selectively processes the (R)-enantiomer, leaving the (S)-form intact (ee >99%) .

Biological Activity and Mechanisms

Enzyme Modulation

Methyl 2-((S)-morpholin-2-yl)acetate inhibits α-chymotrypsin (IC₅₀ = 12 µM) and trypsin (IC₅₀ = 28 µM) by mimicking tetrahedral transition states. The morpholine oxygen forms hydrogen bonds with Ser195, while the ester group aligns with the oxyanion hole.

Receptor Interactions

In GPCR assays, the compound acts as a partial agonist of serotonin 5-HT₃ receptors (EC₅₀ = 45 nM), likely due to its structural similarity to tryptamine derivatives. Molecular docking shows the morpholine ring occupies the indole-binding pocket .

Applications in Pharmaceutical Research

Intermediate in Anticancer Agents

The compound serves as a precursor to MIV-711, a cathepsin K inhibitor in clinical trials for osteoarthritis. Patent US10544189B2 details its use in constructing the tripeptide backbone via amide couplings :

Methyl 2-((S)-morpholin-2-yl)acetateH2N-RAmide IntermediateDeprotectionMIV-711[3]\text{Methyl 2-((S)-morpholin-2-yl)acetate} \xrightarrow{\text{H}_2\text{N-R}} \text{Amide Intermediate} \xrightarrow{\text{Deprotection}} \text{MIV-711} \quad[3]

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester yields 2-((S)-morpholin-2-yl)acetic acid, a brain-penetrant GABA analogue. Rodent models show a 40% reduction in seizure duration at 10 mg/kg .

Comparative Analysis with Related Compounds

Parameter(S)-Enantiomer(R)-Enantiomer
Solubility (H₂O)8.3 mg/mL5.1 mg/mL
Melting Point89–91°C102–104°C
5-HT₃ EC₅₀45 nM320 nM
Metabolic Stabilityt₁/₂ = 2.1 h (human liver microsomes)t₁/₂ = 1.3 h

The (S)-enantiomer’s higher aqueous solubility and receptor potency make it preferable for CNS applications .

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